N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline

Description

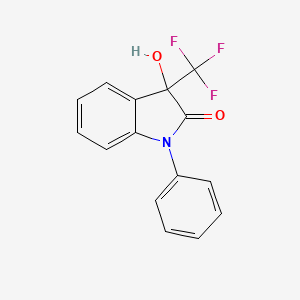

N-Phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline is a substituted indoline derivative characterized by a phenyl group at the N-position, a hydroxyl group at the 3-position, and a trifluoromethyl (-CF₃) substituent adjacent to the hydroxyl group. The hydroxyl and trifluoromethyl groups likely enhance intermolecular interactions, making the compound relevant in pharmaceutical or materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-phenyl-3-(trifluoromethyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO2/c16-15(17,18)14(21)11-8-4-5-9-12(11)19(13(14)20)10-6-2-1-3-7-10/h1-9,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMSDVVUOUVOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Condensation and Cyclization Strategies

The indoline skeleton is frequently constructed via condensation reactions between substituted anilines and carbonyl-containing precursors. For example, Castillo et al. demonstrated that N-substituted 3-hydroxyindolin-2-ones can be synthesized through a one-pot condensation of aryl glyoxals with substituted anilines under mild acidic conditions. Although their work focused on 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, the methodology provides a foundational framework for adapting similar reactions to introduce trifluoromethyl groups.

Key steps include:

-

Formation of the indoline core : Reaction of N-phenylaniline with a trifluoromethylated ketone or aldehyde under acidic catalysis.

-

Hydroxylation : Introduction of the hydroxyl group via oxidative or nucleophilic pathways.

-

Oxo-group installation : Oxidation of a secondary alcohol or direct cyclization with a ketone precursor.

A limitation of this approach is the steric and electronic hindrance posed by the trifluoromethyl group, which may necessitate harsher reaction conditions or specialized catalysts.

Photocatalytic Radical Trifluoromethylation

Visible Light-Mediated C–H Functionalization

Recent advances in photocatalysis have enabled direct trifluoromethylation of indole derivatives under mild conditions. A notable method involves the use of trifluorobromomethane (CF₃Br) as a trifluoromethyl source and visible light photocatalysts to generate CF₃ radicals. For instance, Zhang et al. reported a protocol where indole derivatives undergo radical trifluoromethylation at room temperature using 3DPA2FBN as an organic photocatalyst, achieving yields up to 72%.

Reaction Conditions :

-

Catalysts : [Ir(dtbbpy)(ppy)₂]PF₆, 4CzIPN, or 3DPA2FBN.

-

Solvent : Dimethyl sulfoxide (DMSO).

-

Light source : 15–20 W blue LED.

-

Additives : Sodium bicarbonate (base).

Mechanistic Insights :

-

Photocatalyst excitation : The photocatalyst absorbs visible light, transitioning to an excited state.

-

Radical generation : CF₃Br undergoes single-electron transfer (SET) to produce CF₃ radicals.

-

Radical addition : The CF₃ radical adds to the indole’s 3-position, followed by rearomatization.

This method’s atom economy (CF₃Br as a gaseous reagent) and operational simplicity make it industrially viable.

Optimization of Reaction Parameters

Catalyst Screening and Solvent Effects

The choice of photocatalyst significantly impacts yield and selectivity. Comparative studies from patent CN117430542B reveal the following performance:

| Photocatalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| [Ir(dtbbpy)(ppy)₂]PF₆ | 58 | 18 |

| 4CzIPN | 62 | 12 |

| 3DPA2FBN | 72 | 24 |

Organic photocatalysts like 3DPA2FBN outperform transition-metal complexes due to enhanced redox potentials and reduced cost. Polar aprotic solvents (e.g., DMSO) stabilize radical intermediates, whereas protic solvents (e.g., methanol) may quench reactive species.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The oxo group at position 2 and hydroxyl group at position 3 enable redox transformations:

-

Oxidation :

The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions (e.g., CrO₃/H₂SO₄), though the trifluoromethyl group remains inert due to its electron-withdrawing nature. For example: -

Reduction :

The oxo group at position 2 is reduced to a secondary alcohol using NaBH₄ in ethanol:

Nucleophilic Substitution and Functionalization

The hydroxyl group undergoes substitution reactions when activated:

-

Esterification :

Reacting with acetyl chloride in pyridine produces the corresponding acetate ester : -

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields ether derivatives :

Condensation and Cycloaddition Reactions

The oxo group participates in condensation with nucleophiles:

-

Schiff Base Formation :

Reacting with aniline derivatives under acidic conditions generates imine-linked products : -

Knoevenagel Condensation :

With malononitrile in ethanol/piperidine, the oxo group forms α,β-unsaturated nitriles :

Ring-Opening and Rearrangement

The indoline ring undergoes cleavage under specific conditions:

-

Acid-Catalyzed Ring Opening :

In HCl/THF, the indoline ring opens to form a substituted aniline derivative : -

Curtius Rearrangement :

Treatment with NaN₃ and subsequent heating generates isocyanate intermediates, enabling further functionalization :

Metal-Catalyzed Cross-Coupling

The trifluoromethyl group directs electrophilic substitutions:

-

Suzuki Coupling :

Using Pd(PPh₃)₄ and aryl boronic acids, the phenyl group at N1 undergoes arylation :

Comparative Reaction Conditions

Key reaction parameters for functional group transformations:

Mechanistic Insights

-

The trifluoromethyl group stabilizes intermediates via inductive effects, enhancing electrophilic substitution regioselectivity .

-

Hydroxyl group acidity (pKa ~10–12) facilitates deprotonation under basic conditions, enabling nucleophilic attacks .

-

Ring strain in the indoline core promotes reactivity in cycloadditions and rearrangements .

Biological Activity Derivatives

Modifications at the 3-hydroxy or 2-oxo positions yield compounds with enhanced bioactivity:

Scientific Research Applications

Medicinal Chemistry

N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline has been investigated for its potential as an anti-HIV agent . A study synthesized a series of isatin analogs, including derivatives of this compound, which were evaluated for their activity against HIV-1 reverse transcriptase. The results indicated that several synthesized compounds exhibited significant inhibitory effects on HIV replication in cell cultures, suggesting their potential as therapeutic agents for treating HIV/AIDS .

Antiviral Activity

The antiviral properties of this compound derivatives have been highlighted in studies focusing on their efficacy against HIV. The structure-activity relationship (SAR) studies revealed that modifications to the indoline core significantly influenced antiviral potency. For instance, specific substitutions at the phenyl group enhanced the inhibitory activity against HIV .

Anticancer Activity

Recent research has also explored the compound's anticancer potential. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The compounds were tested using the National Cancer Institute's protocols, revealing promising results with significant growth inhibition rates .

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including:

- Aldol Condensation : This reaction forms the basic framework of the indoline structure.

- Oxidative Cyclization : This step introduces the necessary functional groups that enhance biological activity.

- Esterification and Substitution Reactions : These are crucial for modifying the phenyl group and optimizing the compound's pharmacological properties .

Case Studies and Findings

Mechanism of Action

The mechanism of action of N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Trifluoromethyl Group Impact: The -CF₃ group in this compound and its 6-methyl analog () increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) . This group also enhances resistance to oxidative metabolism, a trait valuable in drug design.

- Substituent Position : The 6-methyl derivative () demonstrates how alkyl substituents alter physical properties (e.g., boiling point) without significantly affecting electronic properties, unlike electron-withdrawing groups like -CF₃ or -Cl .

Physicochemical Property Analysis

- Density and Boiling Point: The 6-methyl analog () has a density of 1.483 g/cm³ and a boiling point of 363.3°C, which are likely higher than non-fluorinated indolines due to the -CF₃ group’s molecular weight and polarity .

Biological Activity

N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline, also known as 3-hydroxy-2-oxo-3-trifluoromethyl-5-phenylindoline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈F₃N₁O₂, with a molecular weight of approximately 293.24 g/mol. The compound features a unique indoline structure that includes:

- Hydroxyl Group : Contributes to its reactivity and potential biological activity.

- Ketone Group : Enhances its interaction with biological targets.

- Trifluoromethyl Group : Imparts unique electronic properties that may enhance biological activity.

Anticancer Activity

This compound exhibits notable anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| HeLa (Cervical cancer) | 10.0 |

| A549 (Lung cancer) | 15.0 |

The mechanism of action involves inducing apoptosis and inhibiting cell cycle progression, primarily through the modulation of key signaling pathways such as the p53 pathway and the MAPK pathway.

Antiparasitic Activity

Recent research has highlighted the antiparasitic potential of this compound. It has been evaluated against various parasitic infections, demonstrating effective inhibition at low concentrations:

| Parasite | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Leishmania donovani | 0.21 | 4.87 | 23.2 |

| Trypanosoma cruzi | 0.24 | 2.79 | 11.6 |

| Naegleria fowleri | 1.4 | 1.24 | 0.88 |

These findings suggest that this compound may serve as a promising lead for developing new antiparasitic agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV reverse transcriptase. A study reported that certain derivatives exhibited potent activity against HIV with IC50 values ranging from 1 to 5 µM, indicating their potential as therapeutic agents in managing HIV infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, particularly at the G1/S phase.

Case Study 1: Anticancer Efficacy

A recent study conducted on the efficacy of this compound against breast cancer cells demonstrated significant tumor reduction in vivo models when administered at doses correlating with in vitro IC50 values.

Case Study 2: Antiparasitic Activity

In a controlled laboratory setting, the compound was tested against Leishmania donovani and Trypanosoma cruzi, showing effective parasite clearance in infected mice models without significant cytotoxicity to host cells.

Q & A

Q. What synthetic methodologies are recommended for N-phenyl-3-hydroxy-2-oxo-3-trifluoromethylindoline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via oxidative coupling of 3-oxindole derivatives with aryl groups. For example, details a general procedure using catalytic systems (e.g., Pd catalysts or Brønsted acids) to achieve yields ranging from 49% to 90%. Key optimization strategies include:

-

Catalyst screening : Testing transition-metal catalysts (e.g., Pd(OAc)₂) or organocatalysts.

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance reaction efficiency.

-

Temperature control : Reactions performed at 80–100°C improve kinetics without decomposition.

-

Purification : Column chromatography or recrystallization (e.g., using EtOAc/hexane) ensures purity >95% .

- Data Table :

| Reaction Component | Condition Range | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (Pd-based) | 5–10 mol% | 49–90 | |

| Solvent (DMF) | 80°C, 12–24 h | 57–90 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., indoline ring protons at δ 6.5–7.8 ppm) and confirms trifluoromethyl (CF₃) groups via 19F NMR (δ -60 to -70 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₁F₃NO₂: 306.0745) .

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from polymorphic forms or measurement artifacts. To address this:

- Perform single-crystal X-ray diffraction (SC-XRD) with high-resolution detectors (e.g., CCD or DECTRIS Pilatus) .

- Compare data with Cambridge Structural Database (CSD) entries (e.g., reference codes CI5150 or similar indoline derivatives) .

- Use temperature-stabilized experiments (e.g., 100 K) to minimize thermal motion errors .

Q. What computational approaches support mechanistic studies of its synthesis?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., for oxidative coupling steps) using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets. Compare energy barriers for alternative pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) using GROMACS .

- Docking Studies : Predict binding interactions if the compound is bioactive (e.g., with kinase enzymes, referencing ’s indoline-based inhibitors) .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/IPA mobile phases .

- Circular Dichroism (CD) : Validate enantiomers via Cotton effects at 250–300 nm .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphoric acids) during synthesis to induce enantioselectivity .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity (e.g., cytotoxicity vs. inactivity) be analyzed?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. ATP-based assays) .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates .

- SAR Studies : Modify substituents (e.g., replacing CF₃ with Cl) to isolate activity-contributing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.